1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine
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Description
1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine, also known as TCS-1102, is a chemical compound that belongs to the class of piperazines. It has been found to have potential therapeutic applications in various scientific research studies.
Scientific Research Applications
Discovery and Bioactivity of Bis(heteroaryl)piperazines
A study focused on the synthesis and evaluation of analogues related to piperazine compounds for their inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This research highlighted the potential of bis(heteroaryl)piperazines (BHAPs) as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the importance of structural modifications for enhancing bioactivity (Romero et al., 1994).
Synthesis and Antimicrobial Activities
Another study elaborated on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities. These compounds were derived from various ester ethoxycarbonylhydrazones and primary amines, including modifications with piperazine, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Metabolic Pathway Investigation
The metabolic pathways of Lu AA21004, a novel antidepressant, were explored using human liver microsomes and recombinant enzymes. This study provides insight into the oxidative metabolism of piperazine derivatives, which could be crucial for understanding the metabolic fate and potential interactions of similar compounds (Hvenegaard et al., 2012).
Environment-Sensitive Fluorescent Ligands
Research on the synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing environment-sensitive fluorescent moieties explored their application as high-affinity ligands for 5-HT1A receptors. This indicates the potential of such compounds in visualizing receptors and understanding receptor-ligand interactions (Lacivita et al., 2009).
Anti-Cancer Activity of O-Arylated Diazeniumdiolates
A study on O(2)-arylated diazeniumdiolates, including compounds with piperazine structures, showed broad-spectrum anti-cancer activity in various rodent cancer models. This highlights the potential of these compounds in cancer treatment, demonstrating the significance of structural modification for therapeutic application (Keefer, 2010).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-6-27-21-14-19(5)22(15-18(21)4)28(25,26)24-11-9-23(10-12-24)20-8-7-16(2)13-17(20)3/h7-8,13-15H,6,9-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWBFRPJVONOLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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